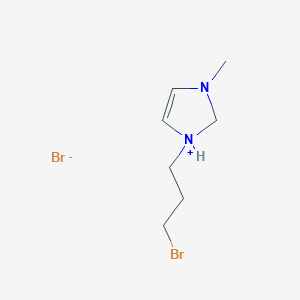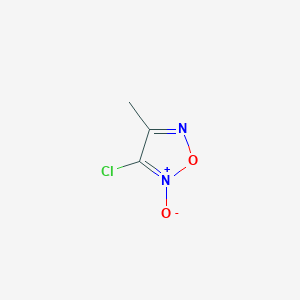
1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium salt with a bromide anion. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a bromopropyl group attached to an imidazolium ring, allows it to participate in a variety of chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of 3-methyl-2,3-dihydro-1H-imidazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium thiolate, potassium amide, and sodium alkoxide.
Major Products: The major products formed from these reactions include various substituted imidazolium salts, imidazoline derivatives, and imidazolidine compounds, each with distinct chemical and physical properties .
Scientific Research Applications
1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide has been extensively studied for its applications in:
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects involves interactions with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The imidazolium ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways and chemical processes, making the compound a valuable tool in research and industry .
Comparison with Similar Compounds
- 1-(3-Bromopropyl)-3-methylimidazolium bromide
- 1-(3-Bromopropyl)-2-methylimidazolium bromide
- 1-(3-Bromopropyl)-4-methylimidazolium bromide
Comparison: Compared to these similar compounds, 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide exhibits unique reactivity due to the presence of the dihydroimidazolium ring. This structural feature enhances its stability and allows for selective reactions that are not possible with other imidazolium derivatives . Additionally, the compound’s ability to form strong hydrogen bonds and π-π interactions makes it particularly effective in applications requiring high binding affinity and specificity .
Properties
CAS No. |
69445-00-7 |
|---|---|
Molecular Formula |
C7H14Br2N2 |
Molecular Weight |
286.01 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-methyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C7H13BrN2.BrH/c1-9-5-6-10(7-9)4-2-3-8;/h5-6H,2-4,7H2,1H3;1H |
InChI Key |
DJFSUOOPAJWEAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C=C1)CCCBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)

![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)









